molecular formula C10H19O3P B13802959 [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid CAS No. 98072-14-1

[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid

Cat. No.: B13802959
CAS No.: 98072-14-1
M. Wt: 218.23 g/mol
InChI Key: QBOXAKWKMIZAPC-UHFFFAOYSA-N
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Description

[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid is an organic compound with the molecular formula C10H19O3P and a molecular weight of 218.229821 It is a phosphonic acid derivative, characterized by the presence of a phosphonic acid group attached to a cyclohexene ring

Preparation Methods

The synthesis of [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid involves several steps. One common method is the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . This reaction yields the desired phosphonic acid derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.

    Substitution: The phosphonic acid group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s phosphonic acid group can interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to [2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid include:

    [2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone: Used as a fragrance and synthesized through a similar radical addition reaction.

    2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Another related compound with different functional groups.

The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

98072-14-1

Molecular Formula

C10H19O3P

Molecular Weight

218.23 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propylphosphonic acid

InChI

InChI=1S/C10H19O3P/c1-8-3-5-10(6-4-8)9(2)7-14(11,12)13/h3,9-10H,4-7H2,1-2H3,(H2,11,12,13)

InChI Key

QBOXAKWKMIZAPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)CP(=O)(O)O

Origin of Product

United States

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